molecular formula C15H18FNO2 B3144456 N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]acetamide CAS No. 551931-07-8

N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]acetamide

Cat. No.: B3144456
CAS No.: 551931-07-8
M. Wt: 263.31 g/mol
InChI Key: RACKECTWWQALRJ-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]acetamide is an organic compound with the molecular formula C15H18FNO2 It is characterized by the presence of a fluorophenyl group, a cyclohexyl group with a ketone functionality, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]acetamide typically involves the reaction of 2-fluorobenzaldehyde with cyclohexanone in the presence of a suitable catalyst to form the intermediate 2-(2-fluorophenyl)-2-oxocyclohexanone. This intermediate is then reacted with acetamide under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. Common industrial practices include the use of high-pressure reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain targets, while the cyclohexyl and acetamide groups contribute to the overall stability and activity of the compound. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)(2-oxocyclohexyl)methyl]acetamide
  • N-[(2-bromophenyl)(2-oxocyclohexyl)methyl]acetamide
  • N-[(2-methylphenyl)(2-oxocyclohexyl)methyl]acetamide

Uniqueness

N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it distinct from its chlorinated, brominated, or methylated analogs.

Properties

IUPAC Name

N-[(2-fluorophenyl)-(2-oxocyclohexyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2/c1-10(18)17-15(11-6-2-4-8-13(11)16)12-7-3-5-9-14(12)19/h2,4,6,8,12,15H,3,5,7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACKECTWWQALRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1CCCCC1=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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